四(N-甲基-4-吡啶)基卟啉铁(III)配合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such complexes often involves the coordination of an iron(III) ion with a porphyrin ligand that has been substituted with N-methyl-4-pyridinium groups. These syntheses can be achieved under various conditions, adjusting factors such as solvent, temperature, and pH to optimize yield and purity. For example, Aydinoglu et al. (2010) discuss the ability of the macrocyclic porphyrin to coordinate Cu(II) even at very low pH values, indicating a versatile ligand framework for metal coordination (Aydinoglu et al., 2010).

Molecular Structure Analysis

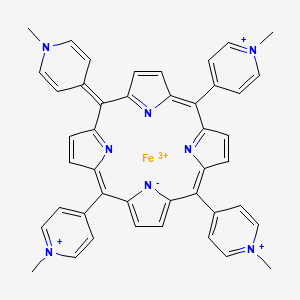

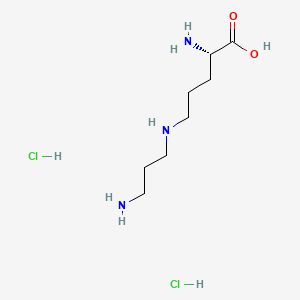

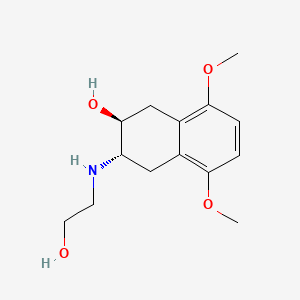

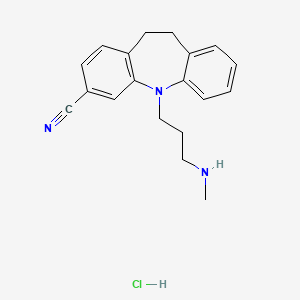

The molecular structure of these complexes is characterized by a central iron(III) ion surrounded by a porphyrin ring, with N-methyl-4-pyridinium groups attached to the periphery. This structure facilitates various axial ligand interactions and substitutions, affecting the complex's physical and chemical properties. Structural studies, such as those by Schareina and Kempe (2000), provide detailed insights into the configuration and bonding within these complexes, highlighting the role of interporphyrin hydrogen bonding in the formation of wide open channels or cavities (Schareina & Kempe, 2000).

Chemical Reactions and Properties

These iron(III) porphyrin complexes participate in a variety of chemical reactions, notably acting as catalysts in oxidation and reduction processes. The axial-ligand replacement, such as that investigated by Arifuku et al. (1986), showcases the complex's ability to undergo ligand exchange reactions, significantly altering its reactivity and catalytic properties (Arifuku et al., 1986).

Physical Properties Analysis

The physical properties, including solubility, dimerization behavior, and photophysical characteristics, are crucial for understanding the applications of these complexes. Brookfield et al. (1985) discuss the dimerization of meso-Tetrakis(N-methyl-4-pyridyl)-porphine in aqueous solution, indicating significant effects on luminescence properties (Brookfield et al., 1985).

Chemical Properties Analysis

Chemically, these complexes exhibit a range of behaviors such as redox activity, binding interactions with biomolecules, and catalytic performance. The study by Watson et al. (2005) on low-spin Fe(III) complexes provides insight into their electronic structures and the impact of axial ligands on their reactivity (Watson et al., 2005).

科学研究应用

癌症治疗和抗菌应用

阳离子卟啉 TMPyP 在光激活后表现出高单线态氧生成和强 DNA 亲和力。它在光动力疗法 (PDT) 中用于癌症治疗和抗菌 PDT 的应用非常显着。TMPyP 及其衍生物与其他光敏剂和化疗剂表现出协同作用,增强抗肿瘤效果并减少耐药性。新应用包括纳米颗粒介导的递送、受控药物释放、生物传感和 G-四链体稳定化以抑制肿瘤生长 (Garcia-Sampedro 等,2019)。

DNA 结合相互作用

阳离子卟啉,如 H2T4,表现出独特的 DNA 结合相互作用,这对于治疗应用至关重要。这些化合物通过外部或插入的方式与 DNA 结合,受 DNA 的碱基组成而不是序列的影响。这些卟啉对 G-四链体的结构多样性和识别模式突出了它们在药物设计中的潜力,特别是对于癌症治疗 (McMillin 等,2005)。

G-四链体相互作用

TMPyP 及其类似物与形成 G-四链体和双链结构的 DNA 序列的相互作用,支撑了它们在抗癌药物设计中的相关性。已经探索了增加对 G-四链体高于双链结构的选择性的修饰,显示出有希望的选择性模式,特别是对于 TMPyP 的 AgII 衍生物 (Ramos 等,2021)。

催化

铁和锰卟啉催化的末端烯烃的对映选择性环氧化代表了一个重要的应用领域。这些催化剂表现出高对映体过量和周转数,为传统的环氧化催化剂提供了一个有希望的替代方案。这突出了易于制备的卟啉催化剂在未来合成应用中的潜力 (Rose 等,2005)。

自旋交叉和分子开关

离散多核铁(II)配合物,包括具有卟啉成分的配合物,表现出自旋交叉 (SCO) 性质。由于其突然、滞后和多步开关能力,这些材料被探索用于显示器、传感器、执行器或存储器组件 (Hogue 等,2018)。

作用机制

Target of Action

Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .

Mode of Action

Fet4MPyP acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Biochemical Pathways

Fet4MPyP affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

Fet4MPyP has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .

Action Environment

The action of Fet4MPyP can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy

属性

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60489-13-6 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)